molecular formula C12H15BrN2O3 B2696691 Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1904024-23-2

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2696691
CAS RN: 1904024-23-2
M. Wt: 315.167
InChI Key: OIEZCCOOWDTVQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrolidine, a heterocyclic building block, is used in organic synthesis and as a scaffold for biologically active compounds . It has been used for the synthesis of N-benzoyl pyrrolidine from benzaldehyde via oxidative amination . It may also be used as a catalyst for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate .

Scientific Research Applications

Antibacterial Applications

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has been utilized in the synthesis of pyrrolopyridine analogs, demonstrating antibacterial activity in vitro. These compounds are synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the chemical's role in developing potential antibacterial agents (E. Toja et al., 1986).

Insecticide Intermediate

It is a key intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis approach from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate showcases its importance in creating environmentally friendly and effective insecticidal solutions with high yield and purity, indicating a promising route for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Anticancer Potential

The compound is involved in synthesizing potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These derivatives have been studied for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating its contribution to anticancer drug development (C. Temple et al., 1983).

Catalytic Annulation

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate serves as a building block in catalytic annulations, leading to the synthesis of highly functionalized tetrahydropyridines. This application underscores its utility in organic chemistry, particularly in synthesizing complex molecules with high regioselectivity and diastereoselectivity, offering pathways to novel compounds (Xue-Feng Zhu et al., 2003).

properties

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-2-17-12(16)15-6-5-10(8-15)18-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEZCCOOWDTVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

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